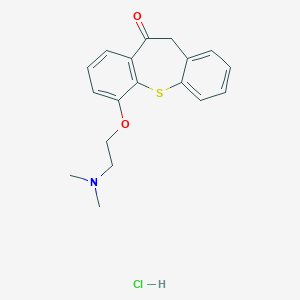
3-氨基-2-溴-6-甲氧基吡啶
概述
描述
3-Amino-2-bromo-6-methoxypyridine is a compound that is closely related to various pyridine derivatives synthesized for pharmaceutical and chemical applications. Although the specific compound is not directly synthesized in the provided papers, the methods and structures of similar compounds offer insights into its potential synthesis and properties.
Synthesis Analysis
The synthesis of related pyridine derivatives often involves multiple steps, including substitution, nitration, ammoniation, and oxidation. For instance, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid involves a regioselective reaction, methoxylation, and bromination steps to achieve the desired product with an overall yield of 67% . Similarly, the preparation of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate from 2,6-dichloro-3-trifluoromethylpyridine demonstrates a practical synthetic route with high regioselectivity and excellent yield . These methods could potentially be adapted for the synthesis of 3-amino-2-bromo-6-methoxypyridine by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of pyridine derivatives is often characterized using techniques such as NMR, IR spectroscopy, and X-ray crystallography. For example, the molecular structure and vibrational spectra of 3-amino-2-bromopyridine were studied using density functional methods, providing detailed information on the geometry and electronic properties of the molecule . This information is crucial for understanding the reactivity and potential applications of 3-amino-2-bromo-6-methoxypyridine.
Chemical Reactions Analysis
Pyridine derivatives undergo various chemical reactions, including aminomethylation, acetylation, and reactions with nucleophiles. The aminomethylation of 3-hydroxy-6-methylpyridine derivatives has been investigated, showing that the reaction is directed primarily to position 6 of the pyridine ring . These findings suggest that the amino group in 3-amino-2-bromo-6-methoxypyridine could also participate in similar reactions, affecting its chemical behavior.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives are influenced by their molecular structure. The presence of substituents such as amino, bromo, and methoxy groups can affect the compound's solubility, boiling point, and stability. The experimental and theoretical study of 3-amino-2-bromopyridine provides insights into its vibrational frequencies and electronic properties, which are relevant for understanding the properties of 3-amino-2-bromo-6-methoxypyridine .
科学研究应用
有机合成
3-氨基-2-溴-6-甲氧基吡啶被用作有机合成中的原料和中间体。 其独特的结构使其适合构建复杂的分子,尤其是在合成杂环化合物方面,杂环化合物在许多药物中很常见 .
制药行业
在制药领域,该化合物用作制造活性药物成分 (API) 的构建块。 它的溴和氨基是反应位点,可以进一步修饰以生产各种药物化合物 .
农药生产
该化学品在农药行业也很重要。 它可以用来合成杀虫剂、除草剂和杀菌剂。 甲氧基的存在有利于提高农药的溶解度,这对它们的有效性至关重要 .
染料领域
该化合物也应用于染料领域。 它可以参与生产用于纺织品和其他材料的着色剂。 溴原子可以参与染料合成中必不可少的各种偶联反应 .
纳米晶体性能增强
最近的一项研究表明,3-氨基-2-溴-6-甲氧基吡啶可以通过后处理方法钝化 FA0.8Cs0.2PbBr3 纳米晶体,从而显着提高其性能 .
配位化学中的配体
作用机制
Target of Action
3-Amino-2-bromo-6-methoxypyridine is primarily used as a ligand in the formation of nanocrystals . The compound’s primary target is the Pb2+ ion in the nanocrystal structure . The role of this target is to form a coordination bond with the pyridine group of the compound, which is crucial for the stability and performance of the nanocrystals .
Mode of Action
The compound interacts with its target through a donor-acceptor interaction . This interaction greatly enhances the coordination bond of pyridine-Pb2+, resulting in an improvement in the performance of the nanocrystals . The compound is introduced to passivate the nanocrystals by a post-processing method .
Biochemical Pathways
The compound’s interaction with pb2+ ions suggests it may play a role in the formation and stabilization of nanocrystals . These nanocrystals can be used in various applications, including light-emitting diodes (LEDs) and solar cells .
Result of Action
The introduction of 3-Amino-2-bromo-6-methoxypyridine results in an improvement in the performance of the nanocrystals . Specifically, it leads to a 95.99% photoluminescence quantum yield (PLQY) , a 6-month stability in solution , and a 26% decrease in trap density . In the context of light-emitting diodes (LEDs), the maximum luminance, the maximum current efficiency, and EQE increased by 69%, 110%, and 111%, respectively .
Action Environment
The action of 3-Amino-2-bromo-6-methoxypyridine is influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by temperature, as it is typically stored at ambient temperature . Additionally, the compound’s effectiveness in passivating nanocrystals may be influenced by the specific conditions under which the nanocrystals are formed and used .
安全和危害
未来方向
属性
IUPAC Name |
2-bromo-6-methoxypyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O/c1-10-5-3-2-4(8)6(7)9-5/h2-3H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUPDRKSRZCMGRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C(C=C1)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70570043 | |
| Record name | 2-Bromo-6-methoxypyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70570043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
135795-46-9 | |
| Record name | 2-Bromo-6-methoxypyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70570043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-6-methoxypyridin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 3-Amino-2-bromo-6-methoxypyridine interact with FA0.8Cs0.2PbBr3 nanocrystals and what are the downstream effects on their performance?
A1: 3-Amino-2-bromo-6-methoxypyridine (ABMeoPy) acts as a donor-acceptor ligand, interacting with the surface of FA0.8Cs0.2PbBr3 nanocrystals (NCs) through a post-processing passivation method []. The donor-acceptor nature of ABMeoPy significantly strengthens the coordination bond between the pyridine nitrogen and the lead (Pb2+) ions present on the NC surface. This enhanced passivation leads to several improvements in NC performance:
- Increased Photoluminescence Quantum Yield (PLQY): The PLQY reaches 95.99% after ABMeoPy treatment, indicating a significant reduction in non-radiative recombination pathways and improved light emission efficiency [].
- Enhanced Stability: ABMeoPy passivation significantly improves the solution stability of the NCs, extending their lifespan to 6 months []. This suggests a protective effect against degradation caused by environmental factors.
- Reduced Trap Density: ABMeoPy treatment leads to a 26% decrease in trap density within the NCs []. This reduction in surface defects further contributes to enhanced PLQY and overall device performance.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(2R)-2-Ethynylazepan-1-yl]ethanone](/img/structure/B144804.png)


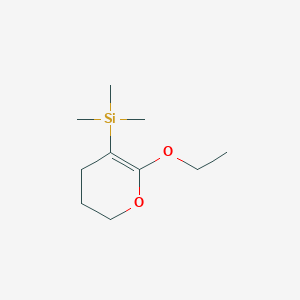
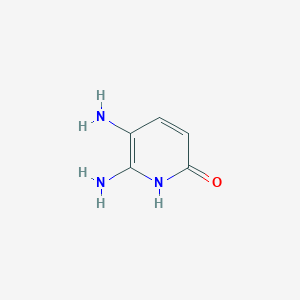
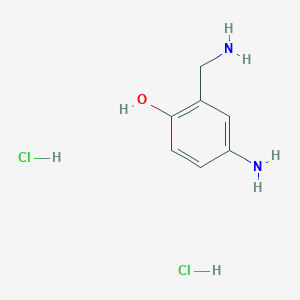
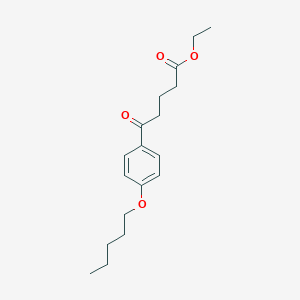
![6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione](/img/structure/B144821.png)

![Azane;[(1R,2R,4R,5S)-2,3,4-trihydroxy-5,6-diphosphonooxycyclohexyl] dihydrogen phosphate](/img/structure/B144824.png)


![2-{[(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-Hexadecafluorononyl)oxy]methyl}oxirane](/img/structure/B144832.png)
